molecular formula C23H18N2O2 B2866839 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 77143-59-0

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2866839
CAS No.: 77143-59-0
M. Wt: 354.409
InChI Key: KHQSEJFZPCKFTI-DTQAZKPQSA-N
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one typically involves the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the attached phenyl groups.

    Substitution: The methoxy group and phenyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one is unique due to its specific structural features, such as the combination of a quinazolinone core with methoxyphenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-19-14-11-17(12-15-19)13-16-22-24-21-10-6-5-9-20(21)23(26)25(22)18-7-3-2-4-8-18/h2-16H,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSEJFZPCKFTI-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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